Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate is an organic compound characterized by its unique structure, which includes a methylamino group and a pyridine ring. The molecular formula of this compound is , indicating the presence of two nitrogen atoms, which are integral to its biological activity and chemical reactivity. This compound is classified as an amine and an ester, making it relevant in various fields such as medicinal chemistry and organic synthesis.
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate can be sourced from chemical suppliers and research institutions focusing on organic compounds. It is classified under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, which significantly influences their properties and reactivity.
The synthesis of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate typically involves a multi-step process:
The reaction can be outlined as follows:
The molecular structure of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate can be represented using various notations:
CC(=O)N(C)C1=CN=CC=C1InChI=1S/C11H14N2O2/c1-5-13(4)11(12)9-6-7-10(5)14/h6-9H,4H2,1-3H3The compound has a molecular weight of approximately 210.24 g/mol, with specific structural features that contribute to its reactivity and interaction with biological systems.
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate participates in several chemical reactions:
The reactivity profile of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate involves its interaction with biological targets:
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that its solubility and stability make it suitable for various applications in research settings.
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate has several scientific uses, including:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications, particularly within the fields of medicinal chemistry and drug development.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: